BenchChemオンラインストアへようこそ!

salvinorin B ethoxymethyl ether

Kappa Opioid Receptor Binding Affinity Selectivity

Salvinorin B ethoxymethyl ether is the only G-protein-biased KOR agonist delivering a 2–3 hour duration of action—essential for sustained behavioral assays without repeated dosing. Unlike generic KOR ligands, its 0.32 nM Ki and 3,000-fold selectivity over μ/δ receptors guarantee unambiguous target engagement. Validated in EAE and cuprizone-induced demyelination models at 0.1–0.3 mg/kg, with efficacy in drug discrimination paradigms at doses as low as 0.01 mg/kg. Generic substitution with salvinorin A or U50,488 is scientifically unsound due to divergent binding kinetics, signaling bias, and metabolic stability. Procure the exact compound your protocol requires for reproducible, publication-grade data.

Molecular Formula C24H32O8
Molecular Weight 448.5 g/mol
Cat. No. B10853091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesalvinorin B ethoxymethyl ether
Molecular FormulaC24H32O8
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
InChIInChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1
InChIKeyICVTXAUKIHJDGV-WFOQEEKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvinorin B Ethoxymethyl Ether: A High-Affinity, G-Protein-Biased Kappa Opioid Agonist for Preclinical Research


Salvinorin B ethoxymethyl ether (EOM-SalB, CAS 1017524-76-3) is a semi-synthetic, non-nitrogenous neoclerodane diterpene derivative of the natural product salvinorin A, distinguished by its ethoxymethyl ether modification at the C-2 acetyl position [1]. This compound functions as a highly potent and selective agonist at the kappa opioid receptor (KOR) and exhibits a G-protein-biased signaling profile [2], which is often correlated with an improved therapeutic index compared to balanced KOR agonists [3].

Why Salvinorin B Ethoxymethyl Ether Is Not Interchangeable with Other Kappa Opioid Agonists


Generic substitution among kappa opioid receptor (KOR) agonists is scientifically unsound due to stark differences in receptor binding kinetics, downstream signaling bias, and in vivo pharmacokinetic profiles. While salvinorin A, the parent compound, exhibits a brief duration of action (<30 min) and rapid metabolism [1], salvinorin B ethoxymethyl ether demonstrates a significantly prolonged duration of action (2-3 hours) and enhanced metabolic stability [2]. Furthermore, unlike prototypical KOR agonists such as U50,488, which are linked to significant adverse effects, EOM-SalB is a G-protein-biased agonist, a property associated with reduced side-effect liabilities [3]. These critical distinctions in pharmacodynamics and pharmacokinetics render it impossible to simply interchange one KOR ligand for another without altering experimental outcomes, underscoring the need for compound-specific procurement based on quantitative evidence.

Salvinorin B Ethoxymethyl Ether: Quantified Advantages Over Analogs for Procurement Decisions


Superior Kappa Opioid Receptor Binding Affinity and Selectivity Compared to Salvinorin A

Salvinorin B ethoxymethyl ether (EOM-SalB) demonstrates an exceptionally high binding affinity for the κ-opioid receptor (KOR) with a Ki value of 0.32 nM, which is approximately an order of magnitude more potent than the parent compound salvinorin A (Ki ≈ 1.8–3.5 nM) [1][2]. Furthermore, EOM-SalB exhibits remarkable selectivity, with approximately 3,000-fold higher affinity for KOR over μ- and δ-opioid receptors, a crucial parameter for minimizing off-target effects [1]. This combination of ultra-high affinity and selectivity places EOM-SalB among the most potent and selective KOR agonists reported to date.

Kappa Opioid Receptor Binding Affinity Selectivity Salvinorin A Radioligand Binding Assay

G-Protein-Biased Signaling Differentiates EOM-SalB from Balanced KOR Agonists

In cellular assays, salvinorin B ethoxymethyl ether (EOM-SalB) was characterized as a G-protein-biased agonist at the KOR, preferentially activating G-protein signaling over β-arrestin recruitment [1]. This signaling bias is a key differentiator from balanced KOR agonists like U50,488, which activate both G-protein and β-arrestin pathways and are associated with significant side effects such as dysphoria and sedation [2]. The biased agonism of EOM-SalB is often correlated with fewer KOR-mediated side effects, making it a superior tool compound for investigating therapeutic KOR signaling in vivo [1].

G-Protein Bias Functional Selectivity Beta-Arrestin U50,488 Side Effect Profile

Extended Duration of Action in Vivo Relative to Salvinorin A

Salvinorin B ethoxymethyl ether (EOM-SalB) exhibits a significantly prolonged duration of action compared to salvinorin A. In drug discrimination studies in rats, EOM-SalB was fully substituted for salvinorin A but was discriminated at much longer post-injection intervals (up to 2-3 hours) versus the rapid offset (<30 minutes) observed for salvinorin A [1]. This extended duration is attributed to a combination of increased metabolic stability and decreased plasma protein binding, which prolongs its presence in the brain after intraperitoneal administration [2].

Duration of Action In Vivo Pharmacology Pharmacokinetics Drug Discrimination Salvinorin A

Enhanced Metabolic Stability Compared to Salvinorin A

Plasma analysis following intravenous administration in baboons confirmed that both salvinorin B (SB) and salvinorin B ethoxymethyl ether (EOM-SB) exhibit significantly greater metabolic stability than the parent compound salvinorin A (SA) [1]. While specific quantitative values for metabolic half-life were not provided in this comparative study, the authors note that SA is rapidly metabolized, whereas SB and EOM-SB demonstrate increased resistance to metabolism, a key factor contributing to the prolonged duration of action observed for EOM-SB in vivo [1][2].

Metabolic Stability Pharmacokinetics Plasma Analysis Salvinorin B Salvinorin A

Optimal Applications of Salvinorin B Ethoxymethyl Ether in Neuroscience and Drug Discovery


Investigating G-Protein-Biased KOR Signaling in Remyelination and Neuroinflammation Models

EOM-SalB is the preferred KOR agonist for preclinical studies exploring remyelination and neuroprotection, as demonstrated in two distinct mouse models of multiple sclerosis. At doses of 0.1-0.3 mg/kg, EOM-SalB effectively decreased disease severity in an experimental autoimmune encephalomyelitis (EAE) model and increased the number of mature oligodendrocytes and myelin thickness in a cuprizone-induced demyelination model [1]. Its G-protein-biased signaling profile is directly linked to these therapeutic outcomes while minimizing the side effects associated with balanced KOR agonists like U50,488 [1].

Pharmacological Tool for In Vivo KOR-Mediated Behavioral Studies Requiring Extended Duration

For behavioral assays where sustained KOR activation is necessary, such as drug discrimination, conditioned place preference, or pain models, EOM-SalB offers a distinct advantage. Its duration of action (2-3 hours) significantly exceeds that of salvinorin A (<30 min) [2], allowing for longer observation windows and reducing the need for repeated dosing, which can introduce variability and stress in animal subjects. Doses as low as 0.01-0.03 mg/kg are effective in drug discrimination paradigms [3].

Reference Standard for KOR Binding and Functional Selectivity Assays

With a reported Ki of 0.32 nM at the KOR and approximately 3,000-fold selectivity over μ- and δ-opioid receptors [4], EOM-SalB serves as an exceptional positive control and reference standard in radioligand binding assays, functional cAMP assays, and β-arrestin recruitment assays. Its high affinity and well-characterized biased agonism make it an essential comparator when profiling novel KOR ligands or assessing off-target activity at other opioid receptors.

PET Tracer Development and Imaging Studies

The structural and pharmacological properties of EOM-SalB make it a valuable scaffold for developing novel PET imaging agents. While the parent compound salvinorin A has been radiolabeled with carbon-11 for PET studies of KOR in the brain [5], EOM-SalB's enhanced metabolic stability and prolonged brain residence time after non-intravenous administration [6] position it as an attractive lead for developing next-generation PET tracers with improved signal-to-noise ratios and extended imaging windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for salvinorin B ethoxymethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.